(6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE
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Overview
Description
(6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiadiazolo[3,2-a]pyrimidin-7-one core, substituted with various functional groups that contribute to its chemical properties and reactivity.
Preparation Methods
The synthesis of (6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE typically involves multiple steps, including the formation of the thiadiazolo[3,2-a]pyrimidin-7-one core and subsequent functionalization. Common synthetic routes may involve the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . Industrial production methods would likely optimize these synthetic routes for scalability and cost-effectiveness.
Chemical Reactions Analysis
This compound can undergo various types of chemical reactions, including:
Oxidation: The presence of methoxy and imino groups allows for potential oxidation reactions under appropriate conditions.
Reduction: The compound can be reduced, particularly at the imino group, using common reducing agents.
Substitution: The chloro and fluorobenzyl groups can participate in nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organometallic reagents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of functional groups like the imino and methoxy groups allows it to form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to (6Z)-6-({3-CHLORO-4-[(4-FLUOROPHENYL)METHOXY]-5-METHOXYPHENYL}METHYLIDENE)-5-IMINO-2-(PROPAN-2-YL)-5H,6H,7H-[1,3,4]THIADIAZOLO[3,2-A]PYRIMIDIN-7-ONE include:
- 6-{3-chloro-4-[(3,4-dichlorobenzyl)oxy]benzylidene}-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- 6-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities
Properties
Molecular Formula |
C23H20ClFN4O3S |
---|---|
Molecular Weight |
486.9 g/mol |
IUPAC Name |
(6Z)-6-[[3-chloro-4-[(4-fluorophenyl)methoxy]-5-methoxyphenyl]methylidene]-5-imino-2-propan-2-yl-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C23H20ClFN4O3S/c1-12(2)22-28-29-20(26)16(21(30)27-23(29)33-22)8-14-9-17(24)19(18(10-14)31-3)32-11-13-4-6-15(25)7-5-13/h4-10,12,26H,11H2,1-3H3/b16-8-,26-20? |
InChI Key |
AKYWUGIDLOFBNV-SXXRJMFASA-N |
SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)F)OC)C(=O)N=C2S1 |
Isomeric SMILES |
CC(C)C1=NN2C(=N)/C(=C/C3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)F)OC)/C(=O)N=C2S1 |
Canonical SMILES |
CC(C)C1=NN2C(=N)C(=CC3=CC(=C(C(=C3)Cl)OCC4=CC=C(C=C4)F)OC)C(=O)N=C2S1 |
Origin of Product |
United States |
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